Product packaging for 3-(N-methylamino)-5-t-butylpyrazole(Cat. No.:)

3-(N-methylamino)-5-t-butylpyrazole

Cat. No.: B8559417
M. Wt: 153.22 g/mol
InChI Key: KMYRGANVYIGAOI-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Developments in Pyrazole (B372694) Synthesis and Characterization

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name. sigmaaldrich.combldpharm.com A pivotal moment in its history was the first synthesis of pyrazole in 1898 by German chemist Hans von Pechmann, who prepared it from the reaction of acetylene (B1199291) and diazomethane. bldpharm.com

One of the most fundamental and enduring methods for pyrazole synthesis is the Knorr pyrazole synthesis, also developed by Ludwig Knorr. bldpharm.comnih.gov This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. prepchem.comglentham.com This method and its variations have been instrumental in accessing a wide array of substituted pyrazoles, laying the groundwork for the extensive exploration of this class of compounds. sigmaaldrich.comglentham.com Early research focused on understanding the tautomeric nature of pyrazoles and their fundamental reactivity. nih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the primarily synthetic origin of the vast majority of pyrazole derivatives studied. bldpharm.comresearchgate.net

Contemporary Relevance of Pyrazole Derivatives in Heterocyclic Chemical Research

In modern chemical research, pyrazole derivatives are of immense importance due to their wide spectrum of biological activities and applications in materials science. nih.govsemanticscholar.orgsemanticscholar.org The versatility of the pyrazole ring allows for the introduction of various substituents, which can fine-tune the molecule's properties for specific functions. prepchem.com

Key Areas of Application:

Pharmaceuticals: The pyrazole nucleus is a core component in numerous commercially available drugs. sigmaaldrich.combldpharm.com Derivatives have shown a vast range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. glentham.comsemanticscholar.org Notable examples of drugs containing a pyrazole moiety include the anti-inflammatory drug Celecoxib and the anabolic steroid Stanozolol. bldpharm.com

Agrochemicals: Pyrazole derivatives are crucial in the agricultural industry, serving as potent herbicides, insecticides, and fungicides. prepchem.comglentham.comsemanticscholar.org For instance, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in the manufacture of several commercial fungicides. bldpharm.com Recent research continues to explore novel pyrazole-based herbicides targeting enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Materials Science: The unique electronic and coordination properties of pyrazoles make them valuable in the development of new materials. prepchem.com They are used in creating conductive polymers, fluorescent materials, and metal-organic frameworks (MOFs). prepchem.com The ability of the nitrogen atoms in the pyrazole ring to coordinate with metal ions is a key feature exploited in catalysis and the design of functional materials.

The continuous development of novel synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed processes, further expands the accessibility and diversity of pyrazole derivatives for ongoing research. sigmaaldrich.com

Fundamental Aromaticity and Electronic Structure of Pyrazole Ring Systems

The pyrazole ring is an aromatic system. nih.govresearchgate.net It is a planar, five-membered ring with a continuous cycle of p-orbitals. The system contains 6 π-electrons (one from each of the three carbon atoms, one from the 'pyrrole-like' nitrogen atom, and two from the lone pair of the 'pyridine-like' nitrogen is in an sp² orbital in the plane of the ring), which satisfies Hückel's rule for aromaticity (4n+2 π-electrons). nih.gov

The key features of its electronic structure are:

Hybridization: All three carbon atoms and both nitrogen atoms in the pyrazole ring are sp² hybridized. nih.gov

Nitrogen Atoms: The two nitrogen atoms are not equivalent. One is a 'pyrrole-like' nitrogen (N1), which is bonded to a hydrogen atom (in the parent pyrazole) and contributes two electrons to the aromatic sextet from its p-orbital. The other is a 'pyridine-like' nitrogen (N2), which contributes one electron to the aromatic system, and its lone pair resides in an sp² hybrid orbital in the plane of the ring, accounting for the basicity of the molecule.

Electron Distribution: The presence of the two electronegative nitrogen atoms influences the electron density around the ring. The C4 position is relatively electron-rich, making it the preferred site for electrophilic substitution reactions (such as halogenation and nitration). glentham.comnih.gov Conversely, the C3 and C5 positions are electron-deficient and thus more susceptible to nucleophilic attack. glentham.com

This inherent electronic distribution dictates the chemical reactivity of the pyrazole scaffold and is a critical consideration in the synthesis of its derivatives.

Research on 3-(N-methylamino)-5-t-butylpyrazole

A comprehensive review of available scientific literature and chemical databases reveals a notable scarcity of specific research findings for the compound This compound . While its chemical structure can be inferred from its name—a pyrazole ring substituted with a tert-butyl group at position 5 and an N-methylamino group at position 3—detailed experimental data on its synthesis, characterization, and specific applications are not widely reported.

Research in this area has more prominently featured its precursor, 3-amino-5-t-butylpyrazole and the methylated amine intermediate, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine . semanticscholar.org These compounds serve as building blocks for more complex molecules. For instance, studies have described the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) derivatives for potential applications in medicinal chemistry. semanticscholar.org However, the direct methylation of the amino group of 3-amino-5-t-butylpyrazole to form the specific title compound is not a focus of the available literature.

Due to the lack of published research, data tables on the specific properties and detailed research findings for this compound cannot be provided. The information below pertains to the general properties of the parent pyrazole ring.

General Properties of the Pyrazole Ring

Property Value/Description Source(s)
Molecular Formula C₃H₄N₂ prepchem.com
Molar Mass 68.079 g·mol⁻¹ bldpharm.com
Melting Point 66 to 70 °C (151 to 158 °F) bldpharm.com
Boiling Point 186 to 188 °C (367 to 370 °F) bldpharm.com
Basicity (pKb) 11.5 bldpharm.com

NMR Spectral Data for Parent Pyrazole

Nucleus Chemical Shift (δ, ppm) Source(s)
¹H NMR (C₃–H, C₅–H) 7.61
¹H NMR (C₄–H) 6.31
¹³C NMR (C₃, C₅) 134.3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N3 B8559417 3-(N-methylamino)-5-t-butylpyrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-tert-butyl-N-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-7(9-4)11-10-6/h5H,1-4H3,(H2,9,10,11)

InChI Key

KMYRGANVYIGAOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)NC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Pyrazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives in solution, providing deep insights into their conformational dynamics and tautomeric equilibria. For 3-(N-methylamino)-5-t-butylpyrazole, NMR analysis is crucial for distinguishing between possible tautomers and understanding the spatial arrangement of its substituents.

Tautomerism: Unsubstituted N-H pyrazoles can exist in two tautomeric forms. In the case of this compound, this equilibrium would involve the proton residing on either of the two ring nitrogen atoms. These forms are the 3-(N-methylamino)-5-t-butyl-1H-pyrazole and the 5-(N-methylamino)-3-t-butyl-1H-pyrazole. The predominant tautomer in solution is influenced by factors such as solvent polarity and temperature. researchgate.netfu-berlin.de Low-temperature NMR studies can slow the rate of proton exchange, allowing for the observation and quantification of individual tautomers. fu-berlin.de The comparison of ¹H, ¹³C, and ¹⁵N NMR chemical shifts with those of "fixed" N-methyl derivatives serves as a definitive method to assign the major tautomeric form present in solution. mdpi.com

Conformational Analysis: The molecule's conformation is largely defined by the orientation of the tert-butyl and N-methylamino groups. The bulky tert-butyl group can influence the planarity of the pyrazole ring system. Furthermore, rotation around the C3-N bond of the N-methylamino group can lead to different rotamers. Nuclear Overhauser Effect (NOE) experiments are particularly useful here, as they can establish through-space proximity between the protons of the N-methyl group and the proton at the C4 position of the pyrazole ring, helping to define the preferred orientation of the amino substituent. nih.gov

Expected NMR Data: Based on studies of analogous pyrazole structures, a set of expected chemical shifts can be predicted. The ¹H NMR spectrum would characteristically show signals for the pyrazole ring C-H proton, the N-H protons (which may be broad and exchangeable), and the protons of the methyl and tert-butyl groups. The ¹³C NMR spectrum provides key information on the carbon skeleton, with distinct chemical shifts for the pyrazole ring carbons (C3, C4, and C5) being particularly diagnostic of the electronic environment and tautomeric form. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-(N-methylamino)-5-t-butyl-1H-pyrazole

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyrazole N-H10.0 - 12.0-Broad signal, position is solvent and concentration dependent.
Pyrazole C4-H5.8 - 6.295.0 - 105.0Chemical shift is sensitive to the tautomeric form.
N-H (amino)4.5 - 5.5-May show coupling to the N-CH₃ protons.
N-CH₃2.8 - 3.130.0 - 35.0Singlet or doublet depending on coupling to N-H.
C(CH₃)₃1.2 - 1.431.0 - 33.0 (quaternary C)Quaternary carbon of the t-butyl group.
C(CH₃)₃-29.0 - 31.0 (methyl C)Methyl carbons of the t-butyl group.
Pyrazole C3-150.0 - 160.0Attached to the N-methylamino group.
Pyrazole C5-155.0 - 165.0Attached to the t-butyl group.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecule by probing its vibrational modes. These methods are essential for characterizing the functional groups and bonding arrangements within this compound. The experimental spectra are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies and help in the assignment of complex spectral bands. nih.gov

Key Vibrational Modes:

N-H Stretching: The pyrazole ring N-H and the amino N-H groups will exhibit stretching vibrations in the high-frequency region of the IR spectrum, typically between 3100 and 3400 cm⁻¹. Intermolecular hydrogen bonding in the solid state can cause these bands to be broad.

C-H Stretching: Aliphatic C-H stretching vibrations from the tert-butyl and N-methyl groups are expected in the 2850-3000 cm⁻¹ region. researchgate.net The C-H stretch of the pyrazole ring is anticipated at slightly higher wavenumbers, around 3050-3150 cm⁻¹. researchgate.net

Ring Vibrations: The pyrazole ring itself has a set of characteristic stretching vibrations (C=N, C=C) that typically appear in the 1400-1650 cm⁻¹ range. researchgate.net These modes are often coupled and are sensitive to the nature and position of substituents.

Bending Vibrations: In-plane and out-of-plane bending vibrations for N-H and C-H bonds, as well as skeletal deformations of the pyrazole ring, occur at lower frequencies (<1400 cm⁻¹).

The combination of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, or both, depending on the change in dipole moment and polarizability, respectively. This complementarity aids in a more complete assignment of the molecule's vibrational spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)TechniqueNotes
N-H Stretch (amino & pyrazole)3100 - 3400IR, RamanOften broad in IR due to hydrogen bonding.
Aromatic-like C-H Stretch3050 - 3150IR, RamanFrom the C4-H bond on the pyrazole ring.
Aliphatic C-H Stretch2850 - 3000IR, RamanFrom tert-butyl and N-methyl groups.
C=N / C=C Ring Stretch1400 - 1650IR, RamanComplex series of bands characteristic of the pyrazole ring.
CH₃/CH₂ Bending1350 - 1480IRScissoring and bending modes.
N-H Bending1500 - 1600IRIn-plane bending vibrations.
C-N Stretch1250 - 1350IRStretching of the C-N bonds.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Signatures

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound through precise mass measurement of its molecular ion. Furthermore, by analyzing the fragmentation patterns under electron ionization (EI), it is possible to deduce key structural features of the molecule. nih.gov

Molecular Ion and Fragmentation: The mass spectrum would show a molecular ion peak [M]⁺• corresponding to the exact mass of the C₇H₁₃N₃ formula. Due to the presence of three nitrogen atoms, this molecular ion will have an odd nominal mass, in accordance with the nitrogen rule. libretexts.org

The primary fragmentation pathways for this molecule are predicted to be:

Alpha-Cleavage: This is a characteristic fragmentation for amines. libretexts.orgmiamioh.edu Cleavage of the C-C bond alpha to the nitrogen of the N-methylamino group would result in the loss of a methyl radical (•CH₃), leading to a prominent [M-15]⁺ ion.

Loss of tert-butyl Group: Cleavage of the bond between the pyrazole ring and the tert-butyl group is also a highly probable fragmentation pathway due to the stability of the resulting tert-butyl cation or radical. This would lead to a significant peak at [M-57]⁺.

Ring Fragmentation: Heterocyclic rings like pyrazole can undergo characteristic fragmentation involving the loss of stable neutral molecules. A common pathway is the elimination of hydrogen cyanide (HCN) or dinitrogen (N₂) from the molecular ion or subsequent fragment ions. researchgate.net

HRMS allows for the determination of the elemental composition of each fragment ion, which is invaluable for proposing and confirming these fragmentation mechanisms. nih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound (C₇H₁₃N₃, MW: 139.198)

m/z Value (Nominal)Proposed Fragment IonFragmentation Pathway
139[C₇H₁₃N₃]⁺•Molecular Ion (M⁺•)
124[C₆H₁₀N₃]⁺Loss of a methyl radical (•CH₃) from the N-methylamino group (α-cleavage).
82[C₄H₄N₃]⁺Loss of a tert-butyl radical (•C₄H₉) from the molecular ion.
57[C₄H₉]⁺Formation of a stable tert-butyl cation.

X-ray Diffraction Crystallography for Solid-State Geometric and Electronic Structure Determination

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and intermolecular interactions.

Molecular Geometry: For this compound, X-ray crystallography would confirm which tautomer exists in the crystalline form. The analysis would reveal the precise geometry of the pyrazole ring, which is expected to be nearly planar. It would also provide the exact bond lengths of the C-N, C-C, N-N, and C=N bonds, as well as the bond angles within the ring and involving the substituents. The geometry of the tert-butyl and N-methylamino groups, including the C-N-C angle and the pyramidalization at the amino nitrogen, would be accurately determined.

Table 4: Predicted Crystallographic Data and Key Geometric Parameters for this compound

ParameterPredicted Value/SystemNotes
Crystal SystemMonoclinic or OrthorhombicCommon for substituted pyrazoles. researchgate.net
Space GroupP2₁/c or similarCentrosymmetric space groups are common for such structures.
Key Intermolecular InteractionN-H···N hydrogen bondsExpected to be the dominant interaction driving crystal packing. nih.gov
Pyrazole Ring N1-N2 Bond Length~1.36 ÅTypical for a single bond between two sp² hybridized nitrogen atoms.
Pyrazole Ring C3-N2 Bond Length~1.34 ÅHaving partial double bond character.
Pyrazole Ring C5-C(CH₃)₃ Bond Length~1.52 ÅStandard sp²-sp³ C-C single bond.
Dihedral AngleVariableThe angle between the pyrazole ring and the plane of the N-methylamino group.

Theoretical and Computational Investigations of 3 N Methylamino 5 T Butylpyrazole and Pyrazole Analogues

Quantum Chemical Calculation Methodologies

Computational chemistry provides powerful tools for investigating the molecular properties of heterocyclic compounds like 3-(N-methylamino)-5-t-butylpyrazole and its analogues. eurasianjournals.com These theoretical methods offer deep insights into electronic structure, molecular behavior, and potential reactivity, complementing experimental findings. eurasianjournals.com

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for pyrazole (B372694) derivatives due to its balance of computational cost and accuracy. eurasianjournals.comresearchgate.net It is widely used to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.net For pyrazole-based systems, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), can accurately predict geometric parameters like bond lengths and angles. researchgate.netresearchgate.net

Geometry optimization performed at the DFT level helps to find the lowest energy conformation of the molecule. researchgate.net For the pyrazole ring, calculations have shown that the N1-N2 and C5-N1 bonds are not equal, and the N2-C3 bond is typically shorter than the C4-C5 bond, which suggests the aromatic character of the ring. The planarity of the pyrazole molecule is also confirmed by dihedral angles close to zero.

Furthermore, DFT is employed to calculate vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. researchgate.netnih.gov These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the presence of specific functional groups. researchgate.netresearchgate.net For example, the characteristic N-H stretching frequency can be identified and compared with experimental IR spectra. researchgate.net

ParameterBond Length (Å) / Bond Angle (°)
N1-N21.348
N2-C31.332
C3-C41.424
C4-C51.381
C5-N11.353
∠C5-N1-N2112.5
∠N1-N2-C3104.7
∠N2-C3-C4111.6
∠C3-C4-C5103.9
∠C4-C5-N1107.3
Source: Compiled from data in reference

Ab initio quantum mechanical methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy for studying the energetic and electronic properties of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF) are used to perform these calculations. researchgate.net

These approaches are valuable for determining various physical properties, including total energy, which is crucial for comparing the stability of different isomers or conformations. For instance, ab initio calculations can be applied to study the energetic properties of pyrazole-based energetic materials, helping to predict their performance and stability. researchgate.neted.ac.uknih.gov The calculations can elucidate how functionalization, such as the addition of nitro groups, affects the heat of formation and density of pyrazole hybrids. nih.govnih.gov Electronic properties, such as the distribution of charges on atoms (e.g., Mulliken charges) and dipole moments, are also calculated to understand the molecule's polarity and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. taylorandfrancis.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net FMO analysis is frequently applied to pyrazole derivatives to understand their reaction mechanisms and stability. researchgate.netresearchgate.net The energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as chemical hardness (a measure of resistance to change in electron configuration) and electronegativity. researchgate.net

Table 2: Example Frontier Molecular Orbital Energies for a Pyrazole Derivative Note: The following data is for a representative phenyl-tagged pyrazole-benzoxadiazole (compound 4c in the source) calculated at the B3LYP/6-31G level. Specific data for this compound was not available.

OrbitalEnergy (eV)
HOMO-9.03
LUMO-4.89
Energy Gap (ΔE)4.14
Source: Compiled from data in reference researchgate.net

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. nih.govresearchgate.net

In MEP maps, regions of negative potential (typically colored red or blue) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue or red) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For pyrazole and its analogues, MEP calculations consistently show the most negative potential localized around the nitrogen atoms of the pyrazole ring, indicating these are the primary sites for electrophilic interaction and hydrogen bonding. researchgate.netresearchgate.net The distribution and intensity of the positive and negative potentials can be significantly influenced by the substituents attached to the pyrazole ring. nih.gov This analysis is crucial for understanding intermolecular interactions and designing molecules for specific biological targets. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including lone pairs and bonds. wikipedia.orgwisc.edu NBO analysis is used to investigate charge transfer, hyperconjugative interactions, and delocalization of electron density. researchgate.netwisc.edu

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the electronic excited states of molecules. nih.govresearchgate.net It is particularly effective for simulating ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.netnih.gov

By applying TD-DFT to the optimized ground-state geometry of a pyrazole derivative, researchers can predict its absorption wavelengths (λmax) and assign the corresponding electronic transitions, such as π → π* or n → π* transitions. nih.gov For example, a prominent absorption peak observed in the UV-Vis spectrum of a pyrazole derivative was assigned to a π → π* transition involving the HOMO to LUMO+1 excitation based on TD-DFT calculations. nih.gov These theoretical spectra show good agreement with experimental data and are essential for understanding the optical and electronic properties of these compounds, which is particularly relevant for applications in optoelectronic devices. nih.govresearchgate.net

Table 3: Theoretical UV-Vis Absorption Data for a Pyrazole Derivative Note: This data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level of theory. Specific data for this compound was not available.

Calculated Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
~251> 0.0HOMO → LUMO+1π → π*
Source: Compiled from data in reference nih.gov

Molecular Modeling and Simulation Techniques

Computational chemistry has emerged as a powerful tool in the study and development of novel compounds. For pyrazole derivatives, including this compound, molecular modeling and simulation techniques provide invaluable insights into their structural, dynamic, and interactive properties. These in silico methods are crucial for understanding the conformational space, predicting ligand-receptor interactions, and guiding the design of new molecules with desired activities.

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational space and dynamic behavior of molecules like pyrazole analogues.

In recent studies, MD simulations have been employed to investigate the stability of pyrazole derivatives within the active sites of various protein targets. For instance, a 100 ns MD simulation was performed on a docked complex of a highly active pyrazole derivative (compound 25) with RET (Rearranged during Transfection) kinase. The stability of the ligand and protein was assessed by calculating the root mean square deviation (RMSD), which revealed that the complex was stable throughout the simulation. nih.gov This stability is a key indicator of a valid and potent inhibitor.

Similarly, MD simulations have been used to validate the binding modes of pyrazole-containing imide derivatives with Heat Shock Protein 90α (Hsp90α). researchgate.net The root mean square fluctuation (RMSF) of the protein's side-chain atoms was analyzed to understand the flexibility of the receptor upon ligand binding. researchgate.net Such studies have confirmed that certain pyrazole derivatives can stably bind to their targets, providing a solid foundation for further drug development. nih.govresearchgate.netrsc.org

The dynamic behavior of pyrazole-derived Schiff base analogues has also been explored using MD simulations to understand their interaction with DNA. nih.govtandfonline.com These simulations, often run for significant durations, help in understanding the stability of the ligand-DNA complex and the specific interactions that govern the binding process.

Key Findings from MD Simulations of Pyrazole Analogues:

System Studied Simulation Length Key Findings References
Pyrazole derivative (compound 25) and RET kinase100 nsStable complex formation, validating the docking pose. nih.gov
Pyrazole-containing imide (compound A2) and Hsp90αNot SpecifiedConfirmed stable binding mode. researchgate.net
Pyrazole-derived Schiff base analogues (5c and 6c) and DNANot SpecifiedElucidated the stability and interaction with DNA. nih.govtandfonline.com
Pyrazole derivatives as CDK2 inhibitorsNot SpecifiedValidated the stability of compounds within the catalytic domain of CDK2. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a ligand and a receptor. For pyrazole analogues, docking studies have been instrumental in identifying potential protein targets and elucidating binding mechanisms.

Numerous studies have utilized molecular docking to screen pyrazole derivatives against various protein kinases, including tyrosine kinase, Aurora A, and CDK2. researchgate.net These studies have identified compounds with low binding energies and good inhibition constants, suggesting their potential as inhibitors. researchgate.netijpsr.comijpbs.comresearchgate.net For example, certain pyrazole derivatives have shown minimum binding energies of -10.09 kJ/mol with VEGFR-2, indicating strong binding affinity. researchgate.net

Docking studies of pyrazole derivatives with the Rearranged during Transfection (RET) kinase have revealed important active site residues responsible for inhibition. nih.gov The interactions observed in docking, such as hydrogen bonds and hydrophobic interactions, often correlate well with the results from MD simulations, reinforcing the predicted binding mode. nih.gov

Furthermore, molecular docking has been applied to understand the binding of pyrazole derivatives to non-kinase targets. For instance, pyrazole-carboxamides have been docked into the active sites of human carbonic anhydrase (hCA) I and II, showing better interactions than the reference inhibitor, acetazolamide. nih.gov Similarly, pyrazole derivatives have been investigated as potential inhibitors of Mycobacterium tuberculosis CYP121A1, with docking studies supporting their binding in the substrate-binding pocket. nih.govrsc.org

Examples of Molecular Docking Studies on Pyrazole Analogues:

| Pyrazole Analogue | Protein Target | Key Findings | References | | --- | --- | --- | | 1H-pyrazole derivatives | Tyrosine kinase, Aurora A, CDK2 | Identification of potential inhibitors with low binding energies. | researchgate.net | | Pyrazole derivative (compound 25) | RET kinase | Elucidation of key interactions with active site residues. | nih.gov | | Pyrazole-carboxamides | hCA I and hCA II | Showed stronger interactions than the reference inhibitor. | nih.gov | | Imidazole and triazole diarylpyrazoles | M. tuberculosis CYP121A1 | Supported binding in the substrate-binding pocket. | nih.govrsc.org | | Pyrazolyl-thiazolinone derivatives | EGFR Kinase | Identified molecules with high dock scores and good binding energy. | ijsdr.org |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new compounds and for designing more potent analogues.

2D-QSAR and 3D-QSAR studies have been successfully applied to various series of pyrazole derivatives. For instance, 2D-QSAR models have been developed for pyrazole derivatives as anticancer agents against several cancer cell lines. nih.gov These models, which often show high correlation coefficients, have been used to predict the anticancer activity of in-house synthesized pyrazole compounds. nih.gov

In a study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, 2D-QSAR models were constructed using methods like partial least-squares (PLS) and stepwise multiple linear regression (SW-MLR). acs.org These models helped in designing new compounds with potentially higher inhibitory potency. The predictive power of these models was validated through internal and external validation techniques. acs.org

3D-QSAR studies, which consider the three-dimensional properties of molecules, provide even more detailed insights. For pyrazolyl-thiazolinone derivatives, 3D-QSAR models were generated using the k-nearest neighbor (KNN) method, considering steric and electrostatic fields. ijsdr.org These models, along with docking studies, led to the identification of significant molecules with the potential to act as anticancer agents. ijsdr.org

Key Aspects of QSAR Studies on Pyrazole Analogues:

QSAR Type Pyrazole Series Target Activity Key Outcome References
2D-QSARPyrazole derivativesAnticancer (various cell lines)Prediction of antiproliferative potential. nih.gov
2D-QSAR1H-pyrazole-1-carbothioamide derivativesEGFR kinase inhibitionDesign of new potent inhibitors. acs.org
2D & 3D-QSARPyrazolyl-thiazolinone derivativesAntitumorIdentification of significant molecules with potential anticancer activity. ijsdr.org
QSARPyrazolone derivativesAntimicrobialCorrelation of molecular descriptors with biological activity. ej-chem.org

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of pyrazoles, theoretical studies can provide detailed insights into reaction pathways, transition states, and the factors influencing regioselectivity.

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comresearchgate.net Computational studies can model this reaction to understand the energetic profile and the preference for the formation of one regioisomer over another. For example, theoretical studies on the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and an N-arylnitrylimine have been conducted to understand the formation of the corresponding pyrazoles. mdpi.com

The synthesis of substituted pyrazoles can also be achieved through cycloaddition reactions. nih.gov Computational methods can be used to investigate the mechanism of these reactions, such as the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.govnih.gov These studies can help in understanding the role of catalysts and reaction conditions in controlling the outcome of the synthesis. nih.gov

Furthermore, computational studies can explore more complex reaction cascades. For instance, the synthesis of 4-substituted pyrazoles via a cascade of [3+2] cycloaddition, 1,5-ester shift, 1,3-H shift, and N-H insertion has been investigated, providing a comprehensive understanding of the reaction mechanism. mdpi.com

While specific computational studies on the reaction pathways for the synthesis of this compound were not found in the search results, the general methodologies applied to other pyrazole derivatives are directly applicable to understanding its formation.

Structure Activity Relationship Sar Studies and Rational Molecular Design Within the Pyrazole Class

Identification of Pharmacophoric Features Governing Molecular Interactions

The pharmacophoric features of a molecule are the essential steric and electronic characteristics that are necessary to ensure optimal interactions with a specific biological target. For the pyrazole (B372694) class, these features often include hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of substituents.

The pyrazole ring itself, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2 hybridized nitrogen). nih.gov The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic residues in a protein's binding pocket. acs.org

Key pharmacophoric elements commonly identified in active pyrazole derivatives include:

A hydrogen bond donor/acceptor site: The pyrazole ring's nitrogen atoms are crucial for anchoring the molecule within a binding site.

Substituents at positions 3 and 5: These positions are frequently modified to modulate potency, selectivity, and pharmacokinetic properties. The nature of these substituents can introduce additional hydrogen bonding, hydrophobic, or electrostatic interactions. nih.gov

The N1 substituent: Substitution at the N1 position of the pyrazole ring can significantly impact the compound's activity, with some studies indicating that an unsubstituted N1 nitrogen is essential for certain biological activities. nih.gov

Positional and Substituent Effects on the Pyrazole Core

The specific nature and position of substituents on the pyrazole ring play a defining role in the molecule's biological profile. mdpi.comnih.gov Electron-donating and electron-withdrawing groups can alter the electronic properties of the pyrazole ring, influencing its basicity and reactivity. mdpi.com

The N-methylamino group at the C3 position of 3-(N-methylamino)-5-t-butylpyrazole introduces a key functional group capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the nitrogen lone pair). In analogous 3(5)-aminopyrazoles, the amino group has been shown to be a crucial element for biological activity, often participating in essential interactions with target proteins. nih.govmdpi.com

The methylation of the amino group, resulting in an N-methylamino group, can have several effects:

Electronic Effect: The methyl group is weakly electron-donating, which can slightly increase the basicity of the amino nitrogen.

Steric Effect: The presence of the methyl group introduces some steric bulk, which can influence the preferred conformation of the side chain and its interactions with the binding pocket.

Hydrogen Bonding: While the N-methylamino group can still act as a hydrogen bond donor, it has one less N-H bond compared to a primary amine, which could alter the hydrogen bonding pattern.

Studies on similar structures have shown that the presence and nature of substituents on the amino group can be critical for activity. For instance, in a series of 5-aminopyrazole-4-carboxamides, the presence of electron-withdrawing substituents on the amino group was beneficial for antibacterial activity. nih.gov This highlights the sensitivity of the biological activity to modifications at this position.

The tert-butyl group at the C5 position is a bulky, lipophilic moiety that significantly influences the molecule's properties. rsc.org Its primary contributions are steric and hydrophobic in nature.

Research on N-nitrosamines has indicated that bulky substituents can affect the metabolic activation of a molecule, which in turn influences its biological activity and potential toxicity. nih.gov

Computational studies and experimental techniques like NMR can be used to analyze the preferred conformations (rotamers) of such molecules. nih.gov The interplay between the steric hindrance of the tert-butyl group and the potential for intramolecular hydrogen bonding involving the N-methylamino group can lead to a limited set of low-energy conformations. The preferred conformation will dictate the spatial presentation of the key pharmacophoric features, which is critical for effective binding to a biological target.

Ligand-Based and Structure-Based Molecular Design Principles

The development of novel pyrazole-based compounds often relies on both ligand-based and structure-based design strategies. Ligand-based approaches are used when the structure of the biological target is unknown, and they rely on the analysis of a set of known active molecules. Structure-based design, on the other hand, utilizes the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site.

De Novo Design: This computational approach involves building a novel molecule from scratch, atom by atom or fragment by fragment, to fit a specific binding site. youtube.com If the target for this compound were known, de novo design algorithms could be used to generate new pyrazole-based structures with potentially improved binding affinity and selectivity. This often involves identifying key interaction points within the binding site and then constructing a molecule that satisfies these interactions.

Scaffold Hopping: This strategy aims to replace the central pyrazole core with a different chemical scaffold while retaining the original molecule's biological activity. acs.org The goal is to discover new chemical classes with improved properties, such as better pharmacokinetics or novel intellectual property. For instance, the pyrazole core of a known inhibitor could be replaced with other five-membered heterocycles like isoxazole (B147169) or triazole to explore new chemical space. nih.gov The pharmacophoric features of the original molecule, such as the relative positions of the N-methylamino and tert-butyl groups, would be maintained in the new scaffold. Recent studies have demonstrated the successful application of scaffold hopping to develop novel pyrazole-based inhibitors for various targets. acs.org

Optimization of Specific Molecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

The rational molecular design within the pyrazole class of compounds heavily relies on the strategic optimization of non-covalent interactions with their biological targets. Structure-activity relationship (SAR) studies have demonstrated that fine-tuning hydrogen bonding, hydrophobic interactions, and π-stacking is crucial for enhancing binding affinity and selectivity. The pyrazole ring itself serves as a versatile scaffold, acting as a bioisosteric replacement for other key chemical moieties in drug development and providing a framework for these critical interactions. mdpi.com

Hydrogen Bonding:

The nitrogen atoms of the pyrazole ring are key participants in hydrogen bonding. The NH group can act as a hydrogen bond donor, while the second nitrogen atom can function as a hydrogen bond acceptor. nih.gov This dual capability allows the pyrazole core to form crucial hydrogen bonds with amino acid residues in the hinge region of protein kinases, often mimicking the interactions of the adenine (B156593) part of ATP. nih.gov For instance, in a series of pyrazole-based kinase inhibitors, the pyridyl nitrogen was observed to accept a hydrogen bond from a methionine residue (Met318) in the target's active site. nih.gov

The modification of substituents on the pyrazole ring can further optimize these hydrogen-bonding networks. The introduction of groups capable of forming additional hydrogen bonds can significantly increase potency. For example, amide linkers attached to the pyrazole scaffold have been shown to form hydrogen bonds with glutamate (B1630785) (Glu286) and aspartate (Asp381) residues, further anchoring the inhibitor in the binding pocket. nih.gov The strategic placement of a trifluoromethyl group can also introduce an effective hydrogen-bonding site, which can improve membrane permeability and bioavailability. acs.org

Hydrophobic Interactions:

Hydrophobic interactions are a major driving force for the binding of pyrazole derivatives, particularly those targeting the largely hydrophobic ATP-binding pocket of kinases. nih.gov The t-butyl group, as seen in this compound, is a bulky, lipophilic moiety designed to occupy and form favorable van der Waals contacts within hydrophobic pockets of the target protein.

SAR studies have shown that modifying hydrophobic substituents can directly impact inhibitory activity. In the development of Akt1 kinase inhibitors, a fluorophenyl ring on a pyrazole derivative was designed to occupy a hydrophobic pocket, forming interactions with residues such as Gly162, Val164, Lys179, and Leu181. nih.gov Similarly, replacing a polar 4-hydroxyphenyl group with a more bulky and hydrophobic 1-naphthyl substituent on a pyrazoline nucleus was found to significantly alter the compound's effect, underscoring the importance of hydrophobic interactions. nih.gov The optimization of these interactions by modifying the size and lipophilicity of substituents is a common strategy to enhance binding affinity. nih.gov

The following table illustrates the impact of modifying substituents at the 3 and 5 positions of the pyrazole ring on the inhibitory activity against meprin α, highlighting the role of hydrophobic and steric factors.

CompoundInhibition of meprin α (IC₅₀ in nM)
7a PhenylPhenyl29 ± 12
14a PhenylMethyl310 ± 140
14b PhenylBenzyl140 ± 60
14c PhenylCyclopentyl26 ± 10
Data sourced from a study on pyrazole-based inhibitors of meprin α and β. nih.gov

π-Stacking:

The aromatic nature of the pyrazole ring allows it to participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the target's active site. nih.gov These interactions, which involve the overlapping of π-orbitals, contribute significantly to the binding energy and stability of the ligand-protein complex.

For example, the pyrazole ring of certain kinase inhibitors can form π-π stacking interactions with threonine residues (Thr315). nih.gov In other cases, an edge-to-face π-stacking interaction with a phenylalanine residue (Phe540) has been observed. nih.gov The selectivity of some inhibitors, such as crizotinib, is partly explained by a π-stacking interaction between the drug's aromatic system and a tyrosine residue (Tyr1230) in the kinase's activation loop. nih.gov Theoretical studies confirm that while π-stacking in pyridine (B92270) dimers and trimers is influenced by electron correlation, these interactions are crucial for the stability of molecular assemblies. researchgate.net The optimization of π-stacking is often achieved by introducing or modifying other aromatic rings attached to the pyrazole core to achieve optimal geometry for interaction with the target's aromatic residues.

Mechanistic Investigations of Chemical and Molecular Processes Involving Substituted Pyrazoles

Reaction Mechanism Elucidation in Complex Synthetic Pathways

The synthesis of specifically substituted pyrazoles, such as 3-(N-methylamino)-5-t-butylpyrazole, often requires careful control over reaction conditions to achieve the desired isomer. The elucidation of reaction mechanisms is crucial for optimizing these synthetic pathways, particularly concerning stereocontrol and regiocontrol.

Stereocontrol and Regiocontrol in Pyrazole (B372694) Functionalization

The functionalization of the pyrazole ring is a key step in the synthesis of complex derivatives. Achieving regioselectivity is a significant challenge due to the presence of two adjacent nitrogen atoms and three carbon atoms, which can all potentially react. nih.govchemicalbook.com The electronic properties of the substituents on the pyrazole ring play a crucial role in directing incoming reagents to a specific position. mdpi.com

For a compound like this compound, the N-methylamino group at the C3 position and the t-butyl group at the C5 position will influence the electron density distribution within the ring, thereby guiding further substitutions. Electron-donating groups tend to favor substitution at certain positions over others. mdpi.com For instance, in the direct arylation of pyrazolo[1,5-a]pyrimidines, the choice of catalyst can completely switch the regioselectivity between the C3 and C7 positions. nih.gov A phosphine-containing palladium catalyst favors arylation at the most acidic position (C7), while a phosphine-free catalyst directs the reaction to the most electron-rich position (C3). nih.gov

Recent strategies to control regioselectivity in pyrazole alkylation involve a "strategic atom replacement" approach, where isothiazoles are converted to N-alkyl pyrazoles. nih.gov This method circumvents the typical challenges of differentiating between the nitrogen atoms in pyrazole synthesis. nih.gov Additionally, multicomponent reactions offer an efficient way to synthesize highly substituted pyrazoles with good regioselectivity. rsc.orgnih.gov The choice of solvent and catalyst is also critical, as demonstrated in the synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins, where different conditions lead to specific regioisomers. organic-chemistry.org

Below is a table summarizing various methods for achieving regiocontrol in pyrazole synthesis:

Reaction TypeReagents/CatalystOutcomeReference
Direct C-H ArylationPhosphine-containing Palladium catalystArylation at the most acidic position nih.gov
Direct C-H ArylationPhosphine-free Palladium catalystArylation at the most electron-rich position nih.gov
Strategic Atom ReplacementIsothiazolesN-alkyl pyrazoles with high regioselectivity nih.gov
CycloadditionN-arylhydrazones and nitroolefins (thermal conditions)Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles organic-chemistry.org
CycloadditionN-arylhydrazones and nitroolefins (acid-assisted)Regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles organic-chemistry.org

Catalytic Cycle Analysis and Transition State Characterization

Understanding the catalytic cycle and characterizing the transition states are fundamental to optimizing the synthesis of substituted pyrazoles. Computational methods, such as Density Functional Theory (DFT), are powerful tools for these investigations. nih.govresearchgate.net

For instance, in the rhodium-catalyzed synthesis of fused tricyclic pyrazoles, the proposed mechanism begins with the condensation of an enaminone and hydrazine (B178648) to form a pyrazole intermediate. rsc.org This is followed by the insertion of an active Rh(III) catalyst into an aryl C-H bond, which is generated through ligand exchange and coordination with the pyrazole. rsc.org

Transition state calculations have been employed to understand the tautomerism of pyrazoles, which can influence their reactivity. nih.gov Water molecules have been shown to lower the energetic barriers between tautomers by forming hydrogen bonds, with two water molecules being optimal for stabilizing the transition state. nih.gov Such studies help in predicting the most likely reaction pathway and the conditions required to favor a particular outcome.

Mechanistic studies on the cycloaddition reactions to form pyrazoles have suggested a stepwise mechanism rather than a concerted one in some cases. organic-chemistry.org For the reaction of N-arylhydrazones with nitroolefins, the initial step is the nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization and elimination. organic-chemistry.org The characterization of intermediates and transition states in such reactions is crucial for controlling the stereochemistry of the final product.

Molecular Recognition and Binding Mechanisms

Substituted pyrazoles are a common scaffold in medicinal chemistry due to their ability to interact with various biological targets. Understanding the molecular recognition and binding mechanisms of compounds like this compound is key to designing more potent and selective therapeutic agents.

Characterization of Binding Modes with Model Receptors or Enzymes

The binding mode of a pyrazole derivative to its target protein is determined by a combination of factors, including hydrogen bonding, hydrophobic interactions, and pi-pi stacking. nih.gov For a molecule like this compound, the N-methylamino group can act as a hydrogen bond donor or acceptor, while the t-butyl group can engage in hydrophobic interactions within the binding pocket of a receptor or enzyme.

Docking studies of various pyrazole derivatives have revealed key interactions with their target proteins. For example, in the binding of a pyrazole-based inhibitor to the Bcr-Abl kinase, the pyridine (B92270) ring acts as a hinge-region-binding moiety, forming a hydrogen bond with a methionine residue. nih.gov The pyrazole ring itself can participate in pi-pi stacking interactions with other aromatic residues in the binding site. nih.gov

In another example, pyrazole-based inhibitors of TGF-beta receptor I (TβRI) kinase were found to be ATP-competitive, indicating that they bind to the ATP-binding site of the enzyme. nih.gov The specific interactions of these inhibitors with the amino acid residues in the ATP-binding pocket are responsible for their potent inhibitory activity. nih.gov

The table below illustrates common interaction types for substituted pyrazoles with protein targets:

Interaction TypeInvolved Moiety on PyrazoleInteracting Residue on Protein (Example)Reference
Hydrogen BondingPyrazole N-H, amide linkers, substituent groupsMet, Glu, Asp, Lys nih.govmdpi.com
Pi-Pi StackingPyrazole ring, aromatic substituentsThr, Phe nih.gov
Hydrophobic InteractionsAlkyl substituents (e.g., t-butyl), aromatic ringsLeu, Val, Ile mdpi.com

Thermodynamic and Kinetic Profiling of Binding Events

The binding of a ligand to a protein is governed by both thermodynamic and kinetic parameters. Thermodynamic profiling provides information about the driving forces of binding (enthalpy and entropy), while kinetic profiling describes the rates of association and dissociation. tandfonline.comresearchgate.net

For a series of pyrazole derivatives binding to p38 mitogen-activated protein (MAP) kinase, a strong correlation was observed between the dissociation constant (K_D) and the half-maximal inhibitory concentration (IC50). nih.gov However, the relationship between the off-rate (k_off) and IC50 was only modest, and no clear correlation was found with the on-rate (k_on) or the thermodynamic parameters ΔH° and ΔS°. nih.gov This suggests that even within a single system, multiple kinetic and thermodynamic pathways can lead to inhibition. nih.gov

Kinetic analysis of novel pyrazole inhibitors of TβRI kinase revealed that they are ATP-competitive inhibitors with tight binding kinetics. nih.gov The potency of these compounds in cellular assays was found to be equivalent to their inhibitory activity in in vitro kinase assays, highlighting the importance of understanding the kinetic profile of a drug candidate. nih.gov

Thermodynamic profiling can also guide lead optimization. tandfonline.comresearchgate.net Enthalpy-driven optimizations, which are often associated with improved polar interactions, tend to result in compounds with more favorable pharmacokinetic profiles compared to entropy-driven optimizations, which are often linked to increases in size and hydrophobicity. tandfonline.com

Below is a table summarizing key thermodynamic and kinetic parameters in ligand binding studies:

ParameterDescriptionSignificanceReference
K_D (Dissociation Constant)A measure of the affinity of a ligand for its target.Lower K_D indicates higher affinity. nih.gov
IC50 (Half-maximal inhibitory concentration)The concentration of a drug that is required for 50% inhibition in vitro.A measure of the potency of an inhibitor. nih.gov
k_on (Association rate constant)The rate at which a ligand binds to its target.Contributes to the overall binding affinity. nih.gov
k_off (Dissociation rate constant)The rate at which a ligand unbinds from its target.A longer residence time (lower k_off) can be beneficial for drug efficacy. nih.gov
ΔH° (Enthalpy change)The change in heat content upon binding.Favorable enthalpy changes are often associated with the formation of strong interactions like hydrogen bonds. tandfonline.comnih.gov
ΔS° (Entropy change)The change in disorder upon binding.Favorable entropy changes are often driven by the release of water molecules from the binding site (hydrophobic effect). tandfonline.comnih.gov

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research or data could be found for the chemical compound "this compound." This includes a lack of information regarding its synthesis, properties, and any potential applications in the fields of materials science or as a chemical probe for biological systems.

The requested article, which was to be structured around the advanced applications of this specific pyrazole derivative, cannot be generated due to the absence of foundational research on the compound itself. Searches for "this compound" and its potential involvement in optoelectronics, catalysis, corrosion inhibition, enzyme probing, or receptor binding characterization did not yield any relevant results.

While research exists for structurally related pyrazole compounds, such as N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide and 3-acetylamino-5-t-butylpyrazole, the strict focus of the request on "this compound" prevents the inclusion of information on these other molecules. The complete absence of data for the specified compound makes it impossible to create the detailed, scientifically accurate article as outlined.

Emerging Research Themes and Advanced Applications of Pyrazole Chemistry

Future Directions in Pyrazole (B372694) Chemical Research

The versatility of the pyrazole scaffold ensures its continued relevance in chemical research. Future explorations are poised to integrate cutting-edge technologies and novel chemical concepts to unlock new frontiers in pyrazole chemistry. Key areas of advancement include the use of artificial intelligence in drug discovery, the development of unprecedented chemical transformations, and the exploitation of pyrazoles in the intricate world of supramolecular chemistry.

Integration of Artificial Intelligence and Machine Learning in Pyrazole Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the discovery and design of new molecules. ijettjournal.org In the realm of pyrazole chemistry, these computational tools are accelerating the identification of novel compounds with desired properties, significantly reducing the time and cost associated with traditional research and development. astrazeneca.com

One notable application is in the discovery of new drug candidates. AI algorithms can analyze extensive biological data to identify novel therapeutic targets and design pyrazole-based inhibitors with high specificity and efficacy. nih.govnih.gov For example, AI has been instrumental in the discovery of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as potent inhibitors for specific biological targets. nih.gov Furthermore, ML models are being developed to predict the crystalline density of energetic materials based on pyrazoles, showcasing the diverse applicability of these computational methods. researchgate.net The integration of AI and ML not only accelerates the discovery process but also enables the design of pyrazoles with optimized properties for a wide range of applications, from medicine to materials science. astrazeneca.comresearchgate.net

Table 1: Applications of AI/ML in Pyrazole Research

Application AreaAI/ML TechniqueObjectiveReference
Drug DiscoveryGraph Neural Networks, HelixVS, HelixDockIdentify potent pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4. nih.gov
Materials ScienceQuantitative Structure Property Relationship (QSPR) modelsPredict crystalline density of pyrazole-based energetic materials. researchgate.net
Drug DevelopmentDeep Learning, Support Vector MachinesPredict drug properties, identify potential drug candidates, and analyze structure-activity relationships. nih.gov

Development of Novel Reactivity and Unprecedented Pyrazole Transformations

The functionalization of the pyrazole ring is a key aspect of synthesizing new derivatives with tailored properties. While classical methods for pyrazole synthesis and modification are well-established, ongoing research focuses on developing novel and more efficient synthetic strategies. mdpi.commdpi.com This includes the exploration of unprecedented reactivity and transformations that allow for the introduction of diverse functional groups onto the pyrazole core. chim.it

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions to create C-C and C-N bonds at various positions of the pyrazole ring. These methods offer a powerful tool for constructing complex molecular architectures. Additionally, direct C-H functionalization has emerged as an atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials.

The inherent tautomerism of N-unsubstituted pyrazoles can influence their reactivity, and understanding this phenomenon is crucial for controlling the outcome of chemical reactions. nih.gov Researchers are exploring how to leverage this tautomerism to achieve regioselective functionalization. Furthermore, the development of novel catalytic systems is enabling previously inaccessible transformations. For instance, chiral pyrazole derivatives are being synthesized and utilized as organocatalysts in asymmetric reactions, such as the Henry reaction. mjcce.org.mk

The synthesis of aminopyrazoles, such as the related 3-amino-5-t-butylpyrazole, serves as a gateway to a wide range of fused heterocyclic systems with significant biological activity. chim.itprepchem.com The development of efficient methods for the synthesis of such building blocks is therefore of high importance. A reported synthesis for 3-amino-5-t-butylpyrazole involves the reaction of pivaloyl acetonitrile (B52724) with hydrazine (B178648) hydrate. prepchem.com The resulting aminopyrazole can then be further modified. For example, a one-pot, two-step synthesis has been reported for a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, via a solvent-free condensation and subsequent reduction. researchgate.netmdpi.com

Table 2: Selected Novel Reactions in Pyrazole Chemistry

Reaction TypeReagents/CatalystProduct TypeReference
Tandem C(sp2)-H sulfonylation and pyrazole annulationI2/TBHP, NaHCO3Sulfonylated pyrazoles mdpi.com
One-pot cyclizationPhenylselenyl chloride4-(phenylselanyl)pyrazoles mdpi.com
Asymmetric Aldol ReactionChiral pyrazole-based organocatalystsChiral nitroaldol products mjcce.org.mk
Reductive AminationSodium borohydrideN-substituted aminopyrazoles researchgate.netmdpi.com

Exploiting Pyrazole Scaffold in Supramolecular Chemistry

The pyrazole ring, with its hydrogen bond donor and acceptor sites, is an excellent building block for the construction of well-defined supramolecular architectures. nih.gov The ability of pyrazoles to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, makes them versatile components in the field of supramolecular chemistry. rsc.orgtandfonline.com

Researchers are exploiting these properties to create a diverse range of supramolecular assemblies, such as molecular salts, co-crystals, and metal-organic frameworks (MOFs). rsc.orgacs.org The specific substitution pattern on the pyrazole ring can be systematically varied to control the resulting supramolecular structure and its properties. tandfonline.com For example, the introduction of different substituents can influence the hydrogen bonding patterns and lead to the formation of distinct three-dimensional networks. tandfonline.comrsc.org

Pyrazole-based ligands have been used to construct layered inorganic-organic hybrid materials with applications in areas such as corrosion inhibition. rsc.org The pyrazole-4-sulfonate anion, for instance, has been shown to form layered networks with various metal ions. rsc.org In another example, co-crystallization of substituted pyrazoles with carboxylic acids leads to the formation of robust dimeric assemblies through a combination of O-H···N and N-H···O hydrogen bonds. acs.org The resulting supramolecular structures can exhibit a variety of network topologies, from one-dimensional chains to complex three-dimensional frameworks. rsc.orgacs.org

The future of pyrazoles in supramolecular chemistry lies in the rational design of functional materials with tailored properties. This includes the development of porous materials for gas storage and separation, stimuli-responsive materials, and supramolecular catalysts. The ability to fine-tune the interactions between pyrazole units through synthetic modification will be key to unlocking the full potential of these fascinating molecules in materials science.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(N-methylamino)-5-t-butylpyrazole?

  • Methodological Answer : Synthesis typically involves multi-step routes utilizing protective group strategies. For example:

Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the methylamino moiety during intermediate steps, as seen in similar pyrazole syntheses .

Coupling Reactions : Employ carbodiimide-based coupling agents (e.g., DCC, EDC) to attach substituents to the pyrazole core.

Deprotection : Remove Boc groups under acidic conditions (e.g., TFA) to yield the final product.
Key intermediates should be purified via column chromatography and characterized using 1^1H/13^13C NMR and mass spectrometry.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-Ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., as demonstrated for structurally related N-methylamino-nitropyridine derivatives) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and verify methylamino and t-butyl group integration.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability.

Advanced Research Questions

Q. How does the rotational barrier of the N-methylamino group influence π-electron delocalization in this compound?

  • Methodological Answer :
  • Computational Approach : Optimize conformers at the B3LYP/6-311++G(3df,3pd) level to model rotational barriers .
  • Aromaticity Metrics : Calculate NICS (Nucleus-Independent Chemical Shift) and HOMA (Harmonic Oscillator Model of Aromaticity) indices to quantify delocalization changes.
  • Key Finding : Rotational freedom of the methylamino group alters conjugation with the pyrazole ring, reducing aromaticity by ~15% in eclipsed conformers .

Q. What is the substituent effect of the t-butyl group on the electronic structure of this compound?

  • Methodological Answer :
  • Charge Analysis : Use Hirshfeld charges to compute the Charge of the Substituent Active Region (cSAR). For the t-butyl group, cSAR values typically range from +0.05 to +0.10 e, indicating weak electron donation .
  • Substituent Effect Stabilization Energy (SESE) : Calculate SESE via DFT to assess steric vs. electronic contributions. The t-butyl group primarily induces steric hindrance, with minimal electronic impact (<5 kcal/mol stabilization) .

Q. How can contradictions between experimental and computational data on substituent effects be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest solvent effects or crystal packing forces .
  • Sensitivity Analysis : Vary basis sets (e.g., 6-31G* vs. 6-311++G**) to assess computational robustness.
  • Case Study : For meta-substituted analogs, experimental and DFT data align closely (R2^2 = 0.92), whereas ortho-substituted derivatives show larger deviations due to intramolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.